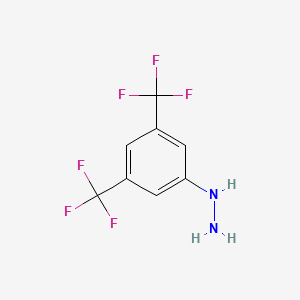

3,5-Bis(trifluormethyl)phenylhydrazin

Übersicht

Beschreibung

3,5-Bis(trifluoromethyl)phenylhydrazine is a chemical compound with the molecular formula C8H6F6N2 and a molecular weight of 244.14 g/mol. This compound is known for its unique physical and chemical properties, which make it valuable in various fields of research and industry. It is commonly used in organic synthesis, particularly in alkylation reactions, cyclization reactions, and ketone reduction reactions .

Wissenschaftliche Forschungsanwendungen

3,5-Bis(trifluoromethyl)phenylhydrazine has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyrazole derivatives and other heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and protein modification.

Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Wirkmechanismus

Target of Action

The primary target of 3,5-Bis(trifluoromethyl)phenylhydrazine is the respiratory system . It has also been used in the synthesis of a triazine-based covalent organic framework , which suggests potential interactions with organic frameworks in biological systems.

Mode of Action

It has been shown to have a significant effect on thediffusion of polysulfides in lithium-sulfur batteries when used as a modifier in a triazine-based covalent organic framework . This suggests that the compound may interact with its targets by altering their diffusion properties.

Biochemical Pathways

Its ability to suppress the diffusion of polysulfides suggests that it may impact pathways involvingpolysulfide compounds .

Pharmacokinetics

Safety data indicates that it may be harmful if swallowed, in contact with skin, or if inhaled , suggesting that it can be absorbed through these routes.

Result of Action

Its use in the synthesis of a triazine-based covalent organic framework that suppresses the diffusion of polysulfides suggests that it may have a significant impact oncellular diffusion processes .

Action Environment

Environmental factors likely play a role in the action, efficacy, and stability of 3,5-Bis(trifluoromethyl)phenylhydrazine. Safety data recommends keeping the compound in a dry, cool, and well-ventilated place , suggesting that humidity, temperature, and ventilation can affect its stability and potency.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(trifluoromethyl)phenylhydrazine typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with hydrazine hydrate under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In industrial settings, the production of 3,5-Bis(trifluoromethyl)phenylhydrazine may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields . Additionally, the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the production of high-purity compounds on a large scale .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Bis(trifluoromethyl)phenylhydrazine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding azobenzenes or nitroso derivatives under specific conditions.

Reduction: It can be reduced to form hydrazones or amines, depending on the reducing agent used.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are often used in substitution reactions.

Major Products Formed

Oxidation: Azobenzenes and nitroso derivatives.

Reduction: Hydrazones and amines.

Substitution: Various substituted phenylhydrazines.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(Trifluoromethyl)phenylhydrazine

- 3,5-Bis(trifluoromethyl)benzaldehyde

- 3,5-Bis(trifluoromethyl)benzonitrile

Uniqueness

3,5-Bis(trifluoromethyl)phenylhydrazine is unique due to the presence of two trifluoromethyl groups, which significantly enhance its reactivity and stability compared to similar compounds. This makes it particularly valuable in synthetic chemistry and industrial applications.

Biologische Aktivität

3,5-Bis(trifluoromethyl)phenylhydrazine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making them more potent against various biological targets. This article reviews the biological activity of 3,5-bis(trifluoromethyl)phenylhydrazine, focusing on its antimicrobial, anticancer, and other relevant activities.

- Chemical Formula : C₈H₆F₆N₂

- Molecular Weight : 280.60 g/mol

- Melting Point : >300 °C

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 3,5-bis(trifluoromethyl)phenylhydrazine exhibit potent antimicrobial properties. For instance, a study synthesized various pyrazole derivatives that included this compound and tested their efficacy against drug-resistant bacteria. The results indicated that certain derivatives had minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL , showcasing significant antibacterial activity against strains such as Staphylococcus aureus (including MRSA) and Enterococcus faecalis .

Table 1: Antimicrobial Activity of 3,5-Bis(trifluoromethyl)phenylhydrazine Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | MBEC (µg/mL) |

|---|---|---|---|

| Compound 11 | S. aureus | 0.5 | 2 |

| Compound 28 | E. faecalis | 1 | 1 |

| Compound 29 | MRSA | 0.5 | 1 |

Anticancer Activity

The anticancer potential of compounds related to 3,5-bis(trifluoromethyl)phenylhydrazine has also been explored. A notable study investigated the effects of a derivative known as NHDC (N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide) on liver cancer cells. The results indicated that NHDC inhibited cell growth and induced apoptosis in a concentration-dependent manner. Specifically, treatment with concentrations ranging from 1 to 10.8 µM effectively reduced colony formation and enhanced the expression of apoptosis-regulating genes .

Table 2: Summary of Anticancer Effects of NHDC

| Concentration (µM) | Effect on Cell Growth | Mechanism |

|---|---|---|

| 1 | Moderate inhibition | Induction of apoptosis |

| 10.8 | Significant inhibition | Inhibition of STAT3 pathway |

The biological activity of 3,5-bis(trifluoromethyl)phenylhydrazine can be attributed to its ability to interact with various biological pathways:

- Antimicrobial Mechanism : The trifluoromethyl group enhances lipophilicity, allowing better penetration through bacterial membranes and disrupting cellular functions.

- Anticancer Mechanism : The compound has been shown to inhibit the STAT3 signaling pathway, which is crucial for tumor growth and survival. By enhancing the expression and DNA binding activity of HNF4α, it promotes apoptosis in cancer cells .

Case Studies

A recent investigation involving the synthesis of pyrazole derivatives containing the trifluoromethyl group highlighted their potential as antimicrobial agents against resistant strains. The study utilized time-kill assays which demonstrated that certain compounds could eliminate over 99% of bacterial colonies within hours .

Eigenschaften

IUPAC Name |

[3,5-bis(trifluoromethyl)phenyl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F6N2/c9-7(10,11)4-1-5(8(12,13)14)3-6(2-4)16-15/h1-3,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULWACKZBGBRNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)NN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40335106 | |

| Record name | 3,5-Bis(trifluoromethyl)phenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886-35-1 | |

| Record name | [3,5-Bis(trifluoromethyl)phenyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(trifluoromethyl)phenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886-35-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3,5-Bis(trifluoromethyl)phenylhydrazine interact with formaldehyde and what happens after this interaction?

A1: 3,5-Bis(trifluoromethyl)phenylhydrazine acts as a derivatizing agent. It reacts with formaldehyde to form a stable hydrazone derivative. [, ] This derivative is much more amenable to analysis by gas chromatography (GC) techniques, such as GC coupled with electron capture detection (ECD) or GC coupled with mass spectrometry (MS). This derivatization step is crucial because formaldehyde itself is volatile and difficult to analyze directly. []

Q2: What is the structural characterization of 3,5-Bis(trifluoromethyl)phenylhydrazine, including its molecular formula and weight?

A2: The molecular formula for 3,5-Bis(trifluoromethyl)phenylhydrazine is C8H6F6N2. Its molecular weight is 260.15 g/mol. While the provided research doesn't delve into detailed spectroscopic data, one could anticipate characteristic signals in techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy due to the presence of the aromatic ring, trifluoromethyl groups, and the hydrazine moiety.

Q3: What are the advantages of using 3,5-Bis(trifluoromethyl)phenylhydrazine over existing methods for formaldehyde detection?

A3: Research suggests that using 3,5-Bis(trifluoromethyl)phenylhydrazine offers several advantages for measuring airborne formaldehyde:

- High Sensitivity: When coupled with GC-ECD analysis, 3,5-Bis(trifluoromethyl)phenylhydrazine demonstrates a low detection limit of 74 ng formaldehyde per sample. [] This sensitivity is crucial for monitoring formaldehyde levels in various settings.

- Good Correlation with Established Methods: Field studies show that formaldehyde measurements using 3,5-Bis(trifluoromethyl)phenylhydrazine correlate well with established methods like 2,4-dinitrophenylhydrazine derivatization and the NIOSH method 3500. []

- Sample Stability: Spiked samples treated with 3,5-Bis(trifluoromethyl)phenylhydrazine exhibit stability for at least 7 days when stored at -20 °C, indicating good sample integrity for subsequent analysis. []

Q4: What analytical methods and techniques are employed to utilize 3,5-Bis(trifluoromethyl)phenylhydrazine for formaldehyde analysis?

A4: The research highlights the following analytical workflow:

- Derivatization: Airborne formaldehyde is trapped and derivatized using 3,5-Bis(trifluoromethyl)phenylhydrazine coated onto silica solid phase extraction cartridges. [] This step converts formaldehyde into a stable and easily analyzable derivative.

- Gas Chromatography: The derivatized samples are then analyzed using gas chromatography. Two detection methods are discussed:

- Electron Capture Detection (ECD): This highly sensitive method is particularly well-suited for halogenated compounds like the 3,5-Bis(trifluoromethyl)phenylhydrazine derivative, enabling low-level formaldehyde detection. []

- Mass Spectrometry (MS) with Selected Ion Monitoring (SIM): GC-MS/SIM offers an alternative approach by selectively monitoring specific ions associated with the 3,5-Bis(trifluoromethyl)phenylhydrazine-formaldehyde derivative, providing further confirmation of the analyte. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.